2-(1-methylcyclopropyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylcyclopropyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2-3-6)4-5(7)8;/h2-4H2,1H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSVBQFVZFTGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcyclopropyl)ethanimidamide hydrochloride typically involves the reaction of 1-methylcyclopropylamine with ethyl chloroformate to form an intermediate, which is then treated with ammonium chloride to yield the final product . The reaction conditions usually require a controlled temperature environment and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
2-(1-Methylcyclopropyl)ethanimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methylcyclopropyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-Methylcyclopropyl)ethanimidamide hydrochloride
- Molecular Formula : C₆H₁₃ClN₂
- Molecular Weight : 148.64 g/mol
- CAS Registry Number : 127700-62-3
Structural Features: The compound features a methyl-substituted cyclopropane ring directly attached to an ethanimidamide backbone, protonated as a hydrochloride salt.
Comparison with Structurally Similar Compounds
2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride
Chemical Identity :
Key Differences :
Functional Implications :
- The dichlorophenyl derivative exhibits higher thermal stability and polarity, making it suitable for applications requiring robust crystalline forms .
- The methylcyclopropyl analog’s steric hindrance may limit its interaction with biological targets compared to the planar aromatic system of the dichlorophenyl variant .
Ethylphenidate Hydrochloride (Unrelated but Structurally Contrasted)
Chemical Identity :
Contrast :
2-(1-Methylcyclopropyl)ethanimidamide HCl
2-(2,6-Dichlorophenyl)ethanimidamide HCl
- Pharmaceutical Relevance : Used in the synthesis of antiviral agents, where the dichlorophenyl group enhances binding to viral proteases .
Commercial Availability and Pricing
- 2-(1-Methylcyclopropyl)ethanimidamide HCl: Limited commercial data; research-scale availability inferred from specialized catalogs .
- 2-(2,6-Dichlorophenyl)ethanimidamide HCl : Priced at ~¥3,800–29,300 per gram (97% purity), reflecting its established synthetic use .
Biological Activity
2-(1-Methylcyclopropyl)ethanimidamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- CAS Number : 2375273-21-3
This compound features a cyclopropyl group, which is known to influence its pharmacological properties by enhancing lipophilicity and altering receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been suggested that this compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a key player in cell proliferation and survival pathways. Inhibition of PI3K has implications for cancer treatment, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancers. The mechanism involves modulation of signaling pathways that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound possesses antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed that treatment with varying concentrations led to a reduction in bacterial colony formation, suggesting potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
